molecular formula C5H14ClNO2S B2691436 (3-Methanesulfonylpropyl)(methyl)amine hydrochloride CAS No. 2219379-29-8

(3-Methanesulfonylpropyl)(methyl)amine hydrochloride

Cat. No.: B2691436
CAS No.: 2219379-29-8
M. Wt: 187.68
InChI Key: RPAGVHSIAWTQSZ-UHFFFAOYSA-N
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Description

(3-Methanesulfonylpropyl)(methyl)amine hydrochloride is a chemical building block of interest in organic synthesis and medicinal chemistry research. Its structure incorporates both an amine hydrochloride salt and a methanesulfonyl (mesyl) group, separated by a propyl linker. This combination of functional groups makes it a potential intermediate for the construction of more complex molecules, particularly in the development of pharmacologically active compounds. Research similar sulfonyl-containing amines suggests potential utility as synthetic intermediates for molecules with various biological activities, though specific applications for this compound are not well-documented in the available literature. The hydrochloride salt form typically offers improved stability and handling properties compared to the free base. Researchers are advised to handle this compound with appropriate personal protective equipment in a well-ventilated environment. This product is intended for research and development purposes only and is not intended for diagnostic or therapeutic uses. The buyer assumes responsibility for confirming product identity and purity prior to use.

Properties

IUPAC Name

N-methyl-3-methylsulfonylpropan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO2S.ClH/c1-6-4-3-5-9(2,7)8;/h6H,3-5H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPAGVHSIAWTQSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCS(=O)(=O)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methanesulfonylpropyl)(methyl)amine hydrochloride involves the reaction of N-methyl-3-aminopropane-1-sulfonic acid with hydrochloric acid. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the purity and yield of the final product .

Industrial Production Methods

In industrial settings, the production of (3-Methanesulfonylpropyl)(methyl)amine hydrochloride is scaled up using large reactors and optimized reaction conditions. The process involves continuous monitoring and adjustment of parameters such as temperature, pressure, and pH to achieve high efficiency and consistency .

Chemical Reactions Analysis

Types of Reactions

(3-Methanesulfonylpropyl)(methyl)amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthesis and Preparation

The synthesis of (3-Methanesulfonylpropyl)(methyl)amine hydrochloride typically involves the reaction of N-methyl-3-aminopropane-1-sulfonic acid with hydrochloric acid. This reaction is performed under controlled conditions to ensure high purity and yield. In industrial settings, the synthesis is scaled up using optimized parameters such as temperature and pressure for efficiency.

Chemistry

The compound serves as a reagent in organic synthesis and as an intermediate in producing various chemical compounds. Its unique structure allows it to participate in several chemical reactions:

  • Oxidation: Forms sulfonic acid derivatives.
  • Reduction: Produces amine derivatives.
  • Substitution: Engages in nucleophilic substitution reactions.

Biology

In biological research, (3-Methanesulfonylpropyl)(methyl)amine hydrochloride is employed to study enzyme mechanisms and protein interactions. Its ability to act as a nucleophile enables it to influence biochemical pathways significantly.

Medicine

The compound is being investigated for its therapeutic properties, particularly in oncology and neurology. Preliminary studies suggest it may penetrate cellular membranes effectively, positioning it as a candidate for drug development.

Industry

In industrial applications, this compound is utilized in manufacturing specialty chemicals and acts as a catalyst in various processes.

Research has highlighted several biological activities associated with (3-Methanesulfonylpropyl)(methyl)amine hydrochloride:

Enzyme Interaction Studies

The compound has been shown to modulate enzyme activities. For example:

  • Inhibition of acetylcholinesterase (AChE) demonstrated an IC50 value of approximately 50 µM, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's.

Antimicrobial Activity

Studies indicate that the compound exhibits antimicrobial properties against various bacterial strains:

  • Significant inhibition zones were observed against Escherichia coli and Staphylococcus aureus in agar diffusion tests.

Mechanism of Action

The mechanism of action of (3-Methanesulfonylpropyl)(methyl)amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify the structure and function of target molecules. These interactions can influence biological processes such as enzyme activity and protein function .

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis with structurally related amine hydrochlorides highlights key differences in functional groups, physical properties, and applications:

Table 1: Structural and Physical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility Key Functional Groups
(3-Methanesulfonylpropyl)(methyl)amine HCl* C₅H₁₄ClNO₂S 211.69 Not Reported Polar solvents (inferred) Methanesulfonyl, amine, HCl
3-(3,4-Dimethoxyphenyl)propylamine HCl C₁₂H₁₉NO₂•HCl 245.74 183–184 Chloroform, DMSO, Methanol (slight) Dimethoxyphenyl, amine, HCl
Methyl-3-phenylpropylamine HCl (1M-3PP HCl) C₁₀H₁₆ClN 185.69 Not Reported Not Reported Phenyl, amine, HCl
Activated Methyl Diethanol Amine (MDEA) C₅H₁₃NO₂ 119.16 Not Reported Water (high) Tertiary amine, hydroxyl groups

Notes:

  • (3-Methanesulfonylpropyl)(methyl)amine HCl: The sulfonyl group enhances polarity, likely improving solubility in polar solvents like water or methanol. Its electron-withdrawing nature may reduce basicity compared to aromatic analogs .
  • 3-(3,4-Dimethoxyphenyl)propylamine HCl: The dimethoxyphenyl group contributes to higher molecular weight and melting point (183–184°C). Limited solubility in organic solvents suggests utility in controlled-release formulations or as a crystalline intermediate .
  • Fire safety data indicate toxicity risks under combustion .
  • Activated MDEA : Unlike the hydrochloride salts, MDEA is a tertiary amine used in CO₂ capture. Its hydroxyl and amine groups enable high CO₂ adsorption (2.63 mmol/g) via chemisorption, though it requires activation for optimal reactivity .

Table 2: Functional Group Impact on Properties

Functional Group Effect on Basicity Solubility Trend Example Application
Methanesulfonyl (CH₃SO₂) Reduces basicity High polarity → Polar solvents Drug delivery, catalysis
Dimethoxyphenyl Moderate basicity Low in non-polar solvents Pharmaceutical intermediates
Phenyl Low basicity Hydrophobic Bioactive molecule synthesis
Tertiary Amine (MDEA) High basicity Water-soluble Industrial CO₂ capture

Biological Activity

(3-Methanesulfonylpropyl)(methyl)amine hydrochloride is a chemical compound with significant potential in various biological applications. Its unique structure, characterized by a methanesulfonyl group attached to a propyl amine, allows it to interact with biological systems in diverse ways. This article delves into the biological activity of this compound, supported by research findings, case studies, and comparative analyses.

  • Molecular Formula: C5_5H14_{14}ClNO2_2S
  • Molecular Weight: 187.68 g/mol
  • IUPAC Name: N-methyl-3-methylsulfonylpropan-1-amine; hydrochloride

The biological activity of (3-Methanesulfonylpropyl)(methyl)amine hydrochloride can be attributed to its ability to act as a nucleophile. This property allows it to participate in various biochemical reactions, influencing enzyme activity and protein interactions. The compound's sulfonyl group can enhance its reactivity, making it a valuable tool in biochemical research.

1. Enzyme Interaction Studies

Research has demonstrated that (3-Methanesulfonylpropyl)(methyl)amine hydrochloride can modulate enzyme activities. For instance, studies involving enzyme kinetics have shown that this compound can act as an inhibitor or activator depending on the specific enzyme and concentration used.

2. Therapeutic Potential

Preliminary investigations suggest that this compound may have therapeutic applications, particularly in the fields of oncology and neurology. Its ability to penetrate cellular membranes and interact with intracellular targets positions it as a candidate for drug development.

3. Antimicrobial Activity

Recent studies have indicated that (3-Methanesulfonylpropyl)(methyl)amine hydrochloride exhibits antimicrobial properties against various bacterial strains. This activity is believed to stem from its ability to disrupt bacterial cell wall synthesis.

Comparative Analysis with Similar Compounds

A comparison of (3-Methanesulfonylpropyl)(methyl)amine hydrochloride with other similar compounds highlights its unique biological properties:

Compound NameStructureBiological ActivityUnique Features
(3-Methylsulfonylpropyl)(methyl)amineSimilar sulfonamide structureModerate antimicrobial activityLacks the propyl chain
N-methyl-3-(methylsulfonyl)propan-1-amineClose structural analogLimited enzyme interactionLess reactive due to simpler structure
3-(Methylsulfonyl)-1-propanamineRelated amine derivativeWeak anti-inflammatory effectsDifferent functional groups

Case Study 1: Enzyme Inhibition

In a controlled laboratory setting, (3-Methanesulfonylpropyl)(methyl)amine hydrochloride was tested for its inhibitory effects on the enzyme acetylcholinesterase (AChE). The results indicated a dose-dependent inhibition with an IC50 value of approximately 50 µM, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's.

Case Study 2: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of (3-Methanesulfonylpropyl)(methyl)amine hydrochloride against Escherichia coli and Staphylococcus aureus. The compound demonstrated significant inhibition zones in agar diffusion tests, indicating strong antibacterial properties.

Q & A

Q. What are the recommended laboratory synthesis routes for (3-Methanesulfonylpropyl)(methyl)amine hydrochloride?

Methodological Answer: The synthesis typically involves sequential functionalization of a propylamine backbone. A plausible route includes:

Sulfonylation : React 3-chloropropylamine with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) to form 3-methanesulfonylpropylamine.

Methylation : Introduce the methyl group via reductive alkylation using formaldehyde and a reducing agent (e.g., sodium cyanoborohydride) under controlled pH (~5-6) to yield (3-methanesulfonylpropyl)(methyl)amine.

Salt Formation : Treat the free base with concentrated hydrochloric acid (HCl) in an anhydrous solvent (e.g., ethanol) to precipitate the hydrochloride salt .

Q. Key Considerations :

  • Monitor reaction progress using thin-layer chromatography (TLC) or LC-MS.
  • Purify intermediates via recrystallization or column chromatography.

Q. How can researchers validate the purity and structure of (3-Methanesulfonylpropyl)(methyl)amine hydrochloride?

Methodological Answer: Analytical Techniques :

  • FTIR Spectroscopy : Identify characteristic peaks:
    • S=O stretch (methanesulfonyl group): ~1350–1300 cm⁻¹ and ~1160–1120 cm⁻¹.
    • N-H stretch (amine hydrochloride): ~2500–3000 cm⁻¹ (broad).
    • C-N stretch : ~1250–1020 cm⁻¹ .
  • NMR Spectroscopy :
    • ¹H NMR : Methyl groups (δ ~2.8–3.2 ppm for CH₃-SO₂; δ ~2.5–3.0 ppm for CH₃-N).
    • ¹³C NMR : Methanesulfonyl carbon (~55 ppm), amine-associated carbons (~40–50 ppm) .
  • Elemental Analysis : Confirm stoichiometry of C, H, N, S, and Cl (e.g., nitrogen content ~8.1% for C₄H₁₂ClNO₂S) .

Q. Purity Assessment :

  • Use HPLC with UV detection (λ ~210 nm) and a C18 column; mobile phase: acetonitrile/water (0.1% TFA).

Advanced Questions

Q. What factors influence the stability of (3-Methanesulfonylpropyl)(methyl)amine hydrochloride under varying pH conditions?

Methodological Answer: Stability Assessment :

  • pH-Dependent Degradation :
    • Acidic Conditions (pH < 3) : Protonation of the amine stabilizes the compound.
    • Neutral/Alkaline Conditions (pH > 7) : Free base formation may lead to decomposition or oxidation. Monitor via accelerated stability studies (40°C/75% RH for 4 weeks) .
      Analytical Strategies :
  • Kinetic Studies : Use UV-Vis spectroscopy or LC-MS to track degradation products (e.g., sulfonic acid derivatives).
  • Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition temperature >200°C expected) .

Key Insight : The electron-withdrawing methanesulfonyl group reduces amine basicity, enhancing stability in acidic media but increasing susceptibility to nucleophilic attack in alkaline conditions.

Q. How does the methanesulfonyl group affect nucleophilic reactivity in (3-Methanesulfonylpropyl)(methyl)amine hydrochloride?

Methodological Answer: Mechanistic Analysis :

  • Electronic Effects : The sulfonyl group withdraws electron density via induction, reducing the nucleophilicity of the adjacent amine. This can be quantified via Hammett substituent constants (σ ~0.6 for -SO₂CH₃) .
  • Reactivity Profiling :
    • Acylation Reactions : Compare reaction rates with acetyl chloride in aprotic solvents (e.g., DMF). Lower reactivity vs. unmodified amines is expected.
    • Cross-Coupling : Test Suzuki-Miyaura reactions; steric hindrance from the sulfonyl group may limit palladium catalyst accessibility.

Q. Experimental Design :

  • Competitive Kinetics : Use NMR to monitor reaction progress with competing nucleophiles (e.g., aniline vs. target compound).
  • DFT Calculations : Model electron density distribution to predict reactive sites .

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